2-bromo-1,3-benzothiazole-5-carboxamide
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Overview
Description
2-bromo-1,3-benzothiazole-5-carboxamide: is a chemical compound with the molecular formula C8H5BrN2OS. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by the presence of a bromine atom at the second position and a carboxamide group at the fifth position of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1,3-benzothiazole-5-carboxamide typically involves the bromination of 1,3-benzothiazole followed by the introduction of the carboxamide group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-bromo-1,3-benzothiazole-5-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound .
Scientific Research Applications
Chemistry: 2-bromo-1,3-benzothiazole-5-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound has shown potential as a building block for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory activities. Its derivatives have been studied for their ability to inhibit various biological targets .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of new materials for electronic and photonic applications .
Mechanism of Action
The mechanism of action of 2-bromo-1,3-benzothiazole-5-carboxamide and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. For example, some derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . The molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
5-bromo-2,1,3-benzothiadiazole: Another brominated benzothiazole derivative with similar chemical properties.
2-amino-6-substituted benzothiazoles: These compounds share the benzothiazole core structure but differ in the substituents attached to the ring.
Uniqueness: 2-bromo-1,3-benzothiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxamide group make it a versatile intermediate for further chemical modifications and applications .
Properties
CAS No. |
1823314-91-5 |
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Molecular Formula |
C8H5BrN2OS |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-bromo-1,3-benzothiazole-5-carboxamide |
InChI |
InChI=1S/C8H5BrN2OS/c9-8-11-5-3-4(7(10)12)1-2-6(5)13-8/h1-3H,(H2,10,12) |
InChI Key |
SGXRCWFBFQQJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(S2)Br |
Purity |
93 |
Origin of Product |
United States |
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